VTP-27999 TFA

Description

Properties

IUPAC Name |

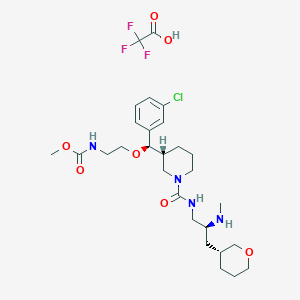

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWYSVAEGXHOJO-VIEYARBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42ClF3N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VTP-27999 TFA: A Deep Dive into its Mechanism of Action as a Novel Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

VTP-27999 trifluoroacetate (TFA) is a potent and highly selective, orally bioavailable, non-peptidic alkyl amine inhibitor of the enzyme renin.[1][2] Its development marks a significant advancement in the quest for effective modulators of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation and cardiovascular health. This technical guide provides an in-depth exploration of the mechanism of action of VTP-27999 TFA, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism: Direct Renin Inhibition

The primary mechanism of action of this compound is the direct inhibition of renin, the aspartyl protease that catalyzes the first and rate-limiting step of the RAAS cascade.[3][4] Renin cleaves angiotensinogen, a protein produced in the liver, to form angiotensin I.[3] Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[3] By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby suppressing the entire downstream cascade.[4] This leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.[3]

A Differentiated Profile from Aliskiren

While aliskiren is another direct renin inhibitor, this compound exhibits a distinct mode of action.[5] A key difference lies in their interaction with prorenin, the inactive precursor of renin. Aliskiren is known to bind to prorenin and induce a conformational change that allows it to be recognized by renin-specific assays, a phenomenon referred to as "prorenin unfolding".[6][7] In contrast, this compound does not unfold prorenin.[6][7] This distinction is significant as it may have implications for the long-term physiological effects and the interpretation of renin activity assays in clinical settings. Furthermore, VTP-27999 has been shown to alter the immunoreactivity of renin, which can affect the results of certain immunoassays.[6][7]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 (Renin) | 0.47 nM | Human | Purified recombinant human renin (0.3 nM) | [8][9] |

| Selectivity | >1000-fold | Human | Against a panel of related and unrelated off-targets | [5][10] |

| Oral Bioavailability | >15% | Rat, Monkey, Dog | Not specified | [1] |

| Off-Target Protease | Inhibition at 10 µM | Reference |

| β-secretase | <10% | [1] |

| Cathepsin D | <10% | [1] |

| Cathepsin E | <10% | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound

Caption: The RAAS pathway and the inhibitory action of this compound on renin.

Experimental Workflow for Determining IC50 of this compound

Caption: A generalized workflow for determining the IC50 of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Renin Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human renin.

Materials:

-

Purified recombinant human renin

-

Fluorogenic renin substrate (e.g., (8-((7-methoxycoumarin-4-yl)acetyl)amino-octanoyl)-prolyl-phenylalanyl-histidyl-(2-amino-4-methyl-pentyl)-valyl-histidyl-asparagine)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

-

96-well microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations.

-

In a 96-well microplate, add a fixed concentration of purified human renin to each well.

-

Add the serially diluted this compound solutions to the wells containing renin. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities (rates of fluorescence increase) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Selectivity Profiling Against Other Proteases

Objective: To assess the selectivity of this compound by measuring its inhibitory activity against other relevant proteases.

Materials:

-

This compound

-

A panel of proteases (e.g., β-secretase, cathepsin D, cathepsin E)

-

Specific fluorogenic or chromogenic substrates for each protease

-

Appropriate assay buffers for each enzyme

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

For each protease to be tested, follow a similar protocol as the renin inhibition assay described above.

-

Use a high concentration of this compound (e.g., 10 µM) to assess for any significant inhibition.

-

For each protease, incubate the enzyme with this compound before adding the specific substrate.

-

Measure the enzymatic activity by monitoring the change in absorbance or fluorescence.

-

Calculate the percentage of inhibition caused by this compound for each off-target protease. A low percentage of inhibition indicates high selectivity for renin.

Conclusion

This compound is a potent and selective direct renin inhibitor that effectively blocks the RAAS cascade at its origin. Its distinct mechanism of action, particularly its lack of prorenin unfolding, differentiates it from other renin inhibitors and warrants further investigation into its clinical implications. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working in the field of cardiovascular and renal therapeutics.

References

- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. What are renin inhibitors and how do they work? [synapse.patsnap.com]

- 4. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 5. VTP 27999 trifluoroacetate | Other Proteases | Tocris Bioscience [tocris.com]

- 6. New renin inhibitor VTP-27999 alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. metaphactory [semopenalex.org]

- 9. selleckchem.com [selleckchem.com]

- 10. pubs.acs.org [pubs.acs.org]

VTP-27999 TFA: A Technical Guide for Drug Development Professionals

CAS Number: 1013937-63-7

This document provides an in-depth technical overview of VTP-27999, a potent and selective alkyl amine renin inhibitor. VTP-27999 has been investigated for its potential in treating hypertension and end-organ diseases by targeting the renin-angiotensin-aldosterone system (RAAS).[1] This guide is intended for researchers, scientists, and professionals involved in the drug development process, offering a compilation of key data, experimental methodologies, and pathway visualizations.

Mechanism of Action

VTP-27999 is a direct renin inhibitor (DRI).[2] Renin is an aspartyl protease that catalyzes the first and rate-limiting step in the RAAS cascade: the conversion of angiotensinogen to angiotensin I.[3] Angiotensin I is subsequently converted to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. By directly inhibiting renin, VTP-27999 effectively blocks the entire downstream cascade, leading to reduced blood pressure.[3]

The trifluoroacetate (TFA) salt form of VTP-27999 is often used in research due to its potential for enhanced water solubility and stability compared to the free base.[1]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS and the point of inhibition by VTP-27999.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for VTP-27999.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes |

| Renin Inhibition IC50 | 0.47 nM | Human | Measured against 0.3 nM purified recombinant human renin.[4] |

| CYP3A4 Inhibition IC50 | > 100 µM | Human | Measured in human liver microsomes.[2] |

| Selectivity | >1000-fold | Various | High selectivity over related and unrelated off-targets.[5] |

Table 2: Pharmacokinetic Parameters

| Parameter | Rat | Monkey | Dog | Human |

| Oral Bioavailability | 37%[2] | 18%[2] | >15%[2] | ~10-fold higher than aliskiren[6] |

| Plasma Protein Binding (Free Fraction) | - | 29%[2] | 22%[2] | - |

| Terminal Half-life (t1/2) | - | - | - | 24-30 hours[7] |

| Time to Maximum Concentration (Tmax) | - | - | - | 1-4 hours[7] |

Table 3: Clinical Trial Data (Multiple Ascending Dose Study)

| Dose | Change in Plasma Renin Concentration (Max) | Effect on Plasma Renin Activity | Effect on Angiotensin II & Aldosterone |

| 75 mg | Dose-dependent increase | Suppressed over 24h | Decreased |

| 150 mg | Dose-dependent increase | Suppressed over 24h | Decreased |

| 300 mg | Dose-dependent increase | Suppressed over 24h | Decreased |

| 600 mg | Up to 350-fold increase[7] | Suppressed over 24h | Decreased initially, increased post-dosing[3] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These represent standard protocols in the field and are illustrative of the types of studies conducted for VTP-27999.

Renin Inhibition Assay (Fluorometric)

This assay determines the in vitro potency of VTP-27999 in inhibiting renin activity.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Recombinant human renin is diluted to the desired concentration in assay buffer.

-

A fluorogenic resonance energy transfer (FRET) peptide substrate for renin is prepared in assay buffer.

-

Serial dilutions of VTP-27999 TFA are prepared in the appropriate solvent (e.g., DMSO) and then diluted in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, the FRET substrate, assay buffer, and either VTP-27999 dilution or vehicle are added to the appropriate wells.

-

The reaction is initiated by the addition of the diluted renin enzyme.

-

The plate is incubated at 37°C for a specified period.

-

-

Data Acquisition and Analysis:

-

Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.

-

The percentage of renin inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

CYP3A4 Inhibition Assay (Human Liver Microsomes)

This assay assesses the potential of VTP-27999 to cause drug-drug interactions by inhibiting the major drug-metabolizing enzyme, CYP3A4.

Methodology:

-

Reagent Preparation:

-

Pooled human liver microsomes are thawed and diluted in phosphate buffer.

-

A specific CYP3A4 probe substrate (e.g., midazolam or testosterone) is prepared.

-

Serial dilutions of this compound are prepared.

-

An NADPH-generating system is prepared as a cofactor.

-

-

Incubation:

-

Human liver microsomes, VTP-27999 dilutions (or vehicle), and the probe substrate are pre-incubated at 37°C.

-

The reaction is initiated by the addition of the NADPH-generating system.

-

The incubation is carried out for a specific time and then terminated by the addition of a stop solution (e.g., cold acetonitrile).

-

-

Sample Analysis:

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite of the probe substrate.

-

-

Data Analysis:

-

The rate of metabolite formation in the presence of VTP-27999 is compared to the vehicle control to determine the percent inhibition.

-

The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

-

In Vivo Hypertension Model (Double Transgenic Rats)

The efficacy of VTP-27999 in lowering blood pressure was evaluated in a double transgenic rat (dTGR) model that expresses both human renin and human angiotensinogen, resulting in severe hypertension.[2]

Workflow Diagram:

Methodology:

-

Animal Model:

-

Male or female double transgenic rats expressing human renin and angiotensinogen are used. These animals develop severe hypertension that is dependent on human renin.

-

-

Blood Pressure Measurement:

-

Rats are often instrumented with telemetry devices for continuous and stress-free monitoring of mean arterial blood pressure (MAP) and heart rate.

-

Baseline blood pressure is recorded prior to drug administration.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle for oral gavage.

-

A single dose (e.g., 10 mg/kg) is administered to the rats.

-

-

Data Collection and Analysis:

-

MAP is monitored continuously for at least 24 hours post-dose.

-

The change in MAP from baseline is calculated to determine the antihypertensive effect and duration of action.

-

Blood samples may be collected at various time points to determine the pharmacokinetic profile of VTP-27999 and its effect on plasma renin activity.

-

Conclusion

VTP-27999 is a highly potent and selective direct renin inhibitor with promising pharmacokinetic properties and demonstrated efficacy in a preclinical model of hypertension.[2] Its mechanism of action at the top of the RAAS cascade offers a potentially superior therapeutic profile compared to other RAAS inhibitors.[2] The data presented in this guide provide a comprehensive technical foundation for professionals involved in the research and development of novel antihypertensive therapies. Further clinical investigation is warranted to establish the safety and efficacy of VTP-27999 in human populations.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. abcam.com [abcam.com]

- 6. content.abcam.com [content.abcam.com]

- 7. cytokinetics.com [cytokinetics.com]

VTP-27999 TFA for Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VTP-27999 trifluoroacetate (TFA), a potent and selective direct renin inhibitor investigated for the treatment of hypertension. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support ongoing research and development in cardiovascular therapeutics.

Core Concepts: Mechanism of Action

VTP-27999 is an alkyl amine renin inhibitor.[1] It directly targets renin, the enzyme responsible for the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By inhibiting renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I, subsequently reducing the levels of angiotensin II and aldosterone. This leads to vasodilation and a decrease in blood pressure.[1]

Signaling Pathway

The following diagram illustrates the role of VTP-27999 within the RAAS cascade.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for VTP-27999.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes |

| Renin Inhibition IC50 | 0.47 nM | Human | Recombinant enzyme |

| Selectivity | >1000-fold | Human | Over other aspartyl proteases (β-secretase, cathepsin D, cathepsin E) and a panel of over 250 receptors and ion channels. |

Table 2: Pharmacokinetics

| Species | Oral Bioavailability |

| Rat | >15% |

| Dog | >15% |

| Monkey | >15% |

Table 3: Human Pharmacodynamics (Multiple Ascending Dose Study)

| Dose | Effect on Plasma Renin Activity | Effect on Angiotensin II & Aldosterone |

| 75 mg - 600 mg (once daily for 10 days) | Suppressed during the 24-hour dosing interval | Decreased levels |

Experimental Protocols

Detailed methodologies for the key experiments cited in the research of VTP-27999 are outlined below.

In Vitro Renin Inhibition Assay

Objective: To determine the in vitro potency of VTP-27999 in inhibiting human renin.

Methodology:

-

Enzyme and Substrate: Recombinant human renin and a synthetic fluorescent substrate are used.

-

Assay Buffer: A suitable buffer system is used to maintain optimal pH and ionic strength for the enzymatic reaction.

-

Procedure:

-

VTP-27999 is serially diluted to a range of concentrations.

-

The compound dilutions are pre-incubated with recombinant human renin.

-

The enzymatic reaction is initiated by the addition of the fluorescent substrate.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).

-

The fluorescence intensity is measured over time using a microplate reader.

-

-

Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The IC50 value, representing the concentration of VTP-27999 required to inhibit 50% of the renin activity, is determined by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Efficacy in a Double Transgenic Rat Model of Hypertension

Objective: To evaluate the antihypertensive effect of VTP-27999 in a relevant animal model.

Animal Model: Double transgenic rats (dTGR) expressing both human renin and human angiotensinogen. These animals exhibit a hypertensive phenotype that is dependent on the human renin-angiotensin system.[2]

Methodology:

-

Animal Acclimation: Animals are acclimated to the housing conditions and handling procedures.

-

Blood Pressure Measurement: Baseline mean arterial pressure (MAP) is measured using telemetry or other appropriate methods.

-

Drug Administration: VTP-27999 is administered orally (p.o.) at a specified dose (e.g., 10 mg/kg).[2]

-

Post-Dose Monitoring: MAP is continuously monitored for a defined period (e.g., 24 hours) after drug administration.

-

Data Analysis: The change in MAP from baseline is calculated at various time points to determine the magnitude and duration of the antihypertensive effect.

Human Multiple Ascending Dose Study

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of VTP-27999 in healthy volunteers.

Study Design: A randomized, placebo-controlled, multiple ascending dose study. The specific protocol for the VTP-27999 study is not publicly available in clinical trial registries. The information below is based on published findings.

Methodology:

-

Subject Recruitment: Healthy volunteers meeting specific inclusion and exclusion criteria are enrolled.

-

Dosing Regimen: Subjects receive once-daily oral doses of VTP-27999 (e.g., 75, 150, 300, and 600 mg) or placebo for a specified duration (e.g., 10 days).

-

Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentrations of VTP-27999.

-

Pharmacodynamic Assessments: Plasma renin activity, angiotensin II, and aldosterone levels are measured to evaluate the biological effect of the drug.

-

Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.

-

Data Analysis: Pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and pharmacodynamic responses are analyzed for each dose group and compared to placebo.

Conclusion

This compound has demonstrated significant potential as a direct renin inhibitor for the treatment of hypertension. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated efficacy in preclinical models and favorable pharmacodynamics in humans, underscore its therapeutic promise. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the utility of VTP-27999 and other direct renin inhibitors in managing cardiovascular diseases.

References

The Role of VTP-27999 TFA in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 TFA is a potent and selective, orally bioavailable, non-peptidic alkyl amine inhibitor of the enzyme renin.[1][2][3] As the enzyme that catalyzes the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), renin is a prime therapeutic target for the management of hypertension and related end-organ damage. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action within the RAAS, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular and renal disease.

Introduction: The Renin-Angiotensin System and the Rationale for Direct Renin Inhibition

The renin-angiotensin-aldosterone system is a critical regulator of blood pressure, fluid and electrolyte balance, and vascular tone.[1] The cascade is initiated by the proteolytic cleavage of angiotensinogen by renin, an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney. This cleavage produces the decapeptide angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

While ACE inhibitors and angiotensin receptor blockers (ARBs) are effective antihypertensive agents, they can lead to a compensatory rise in plasma renin activity (PRA) due to the disruption of the negative feedback loop. This increase in PRA can potentially overcome the blockade and lead to the generation of angiotensin II through alternative pathways. Direct renin inhibition, by targeting the first and rate-limiting step of the cascade, offers a more complete blockade of the RAAS and may provide superior end-organ protection. This compound was developed as a direct renin inhibitor with high potency and selectivity.[1][2]

Mechanism of Action of this compound

This compound is a competitive inhibitor of the active site of renin. By binding directly to renin, it prevents the enzyme from binding to its substrate, angiotensinogen, thereby inhibiting the production of angiotensin I and subsequent downstream effectors, angiotensin II and aldosterone.[4] This direct inhibition at the apex of the RAAS cascade leads to a significant reduction in plasma renin activity.

A noteworthy characteristic of VTP-27999 is its distinct interaction with prorenin, the inactive precursor of renin, when compared to the first-in-class direct renin inhibitor, aliskiren. While aliskiren can bind to prorenin and induce a conformational change that allows it to be detected by some renin assays, VTP-27999 does not unfold prorenin.[5][6] However, VTP-27999 does increase the immunoreactivity of active renin in some assays by affecting the affinity of the active site-directed antibody.[5][6]

Signaling Pathway Diagram

Caption: The Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and in vivo pharmacokinetic and pharmacodynamic properties.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| IC50 (Renin) | Human | 0.47 nM | [3][7][8] |

| Selectivity | Human | >1000-fold vs. related and unrelated off-targets | [1][8] |

| IC50 (CYP3A4) | Human | >30 µM | [1] |

Table 2: Preclinical Pharmacokinetics

| Species | Oral Bioavailability (%) | Reference |

| Rat | >15% | [1][2] |

| Dog | >15% | [1][2] |

| Monkey | >15% | [1][2] |

Table 3: Human Pharmacokinetics (Multiple Ascending Doses)

| Dose | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) |

| 75 mg | Data not specified | 1 - 4 | 24 - 30 |

| 150 mg | Data not specified | 1 - 4 | 24 - 30 |

| 300 mg | Data not specified | 1 - 4 | 24 - 30 |

| 600 mg | Data not specified | 1 - 4 | 24 - 30 |

| Data from a multiple ascending dose study in salt-depleted healthy volunteers.[4] |

Table 4: Human Pharmacodynamics (Multiple Ascending Doses)

| Dose | Effect on Plasma Renin Activity (PRA) | Effect on Angiotensin II | Effect on Aldosterone |

| 75 mg | Sustained suppression | Decreased | Decreased |

| 150 mg | Sustained suppression | Decreased | Decreased |

| 300 mg | Sustained suppression | Decreased | Decreased |

| 600 mg | Sustained suppression | Decreased | Decreased |

| Data from a multiple ascending dose study in salt-depleted healthy volunteers.[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Renin Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting human renin activity.

Methodology:

-

Purified recombinant human renin is incubated with a synthetic fluorogenic substrate, such as (7-methoxycoumarin-4-yl)acetyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg.

-

The cleavage of the substrate by renin separates the fluorophore (EDANS) from the quencher (Dabcyl), resulting in an increase in fluorescence.

-

The reaction is carried out in the presence of varying concentrations of this compound.

-

Fluorescence is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension

Objective: To evaluate the antihypertensive effect of orally administered this compound in a relevant animal model of hypertension.

Methodology:

-

Double transgenic rats expressing both human renin and human angiotensinogen are used. These animals develop severe hypertension that is dependent on the human renin-angiotensin system.[1][7]

-

Baseline mean arterial pressure (MAP) is measured in conscious, unrestrained rats via telemetry or tail-cuff plethysmography.

-

This compound is administered orally at various doses.

-

MAP is monitored continuously or at specified time points post-dosing.

-

The change in MAP from baseline is calculated for each dose group and compared to a vehicle-treated control group.

-

Dose-response curves are generated to determine the efficacy and duration of action of this compound.

Pharmacokinetic Studies in Humans

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in humans.

Methodology:

-

A multiple ascending dose study is conducted in healthy volunteers.[4]

-

Participants receive single or multiple oral doses of this compound or placebo.

-

Blood samples are collected at predefined time points before and after drug administration.

-

Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and t1/2 (elimination half-life), are calculated using non-compartmental analysis.[4]

Pharmacodynamic Assessments in Humans

Objective: To assess the effect of this compound on the RAAS in humans.

Methodology:

-

In conjunction with pharmacokinetic studies, blood samples are collected to measure biomarkers of RAAS activity.

-

Plasma renin activity (PRA) is measured using an enzymatic assay that quantifies the rate of angiotensin I generation from endogenous or exogenous substrate.

-

Plasma concentrations of angiotensin II and aldosterone are measured using validated immunoassays or LC-MS/MS methods.

-

The changes in these biomarkers from baseline are evaluated at different dose levels of this compound to establish a dose-response relationship.[4]

Experimental Workflow and Logical Relationships

Drug Discovery and Preclinical Development Workflow

References

- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. New renin inhibitor VTP-27999 alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. VTP 27999 trifluoroacetate | Other Proteases | Tocris Bioscience [tocris.com]

VTP-27999 TFA: A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 trifluoroacetate (TFA) is a potent and selective, orally bioavailable, non-peptidic alkyl amine direct renin inhibitor.[1][2] Developed through structure-guided optimization, VTP-27999 emerged as a clinical candidate for the treatment of hypertension and related cardiovascular and renal diseases. This document provides an in-depth technical overview of the discovery and development of VTP-27999, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: Targeting the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and chronic kidney disease. Renin, an aspartyl protease secreted by the kidneys, is the rate-limiting enzyme in this cascade. It cleaves angiotensinogen to produce angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II.

Direct renin inhibitors (DRIs) offer a therapeutic advantage by targeting the RAAS at its origin, potentially providing more complete and effective blockade compared to downstream agents like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). VTP-27999 was developed to be a potent and selective DRI with favorable pharmacokinetic properties for clinical use.

Mechanism of Action

VTP-27999 acts as a direct inhibitor of the enzyme renin. By binding to the active site of renin, it prevents the cleavage of angiotensinogen, thereby reducing the production of angiotensin I and subsequently angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

Signaling Pathway

The following diagram illustrates the mechanism of action of VTP-27999 within the Renin-Angiotensin-Aldosterone System.

Preclinical Development

The discovery of VTP-27999 was the result of a structure-guided drug design program aimed at optimizing a series of non-peptidic alkyl amine renin inhibitors. The lead compound was modified to improve potency, selectivity, and oral bioavailability.

In Vitro Potency and Selectivity

VTP-27999 demonstrated high potency against human renin in both purified enzyme and plasma-based assays. It also exhibited excellent selectivity over other aspartyl proteases and a wide range of other biological targets.

Table 1: In Vitro Enzyme Inhibition Profile of VTP-27999 and Related Compounds [1]

| Compound | Renin IC50 (nM) | PRA IC50 (nM) | CYP3A4 IC50 (µM) |

| VTP-27999 (9) | 0.47 | 1.1 | >30 |

| Aliskiren (1) | 0.40 | 0.65 | - |

| Compound 2 | 0.48 | 0.82 | 4.6 |

| Compound 3 | 0.56 | 0.48 | 28 |

PRA: Plasma Renin Activity

Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple animal species demonstrated that VTP-27999 has good oral bioavailability, a key parameter for a clinically viable oral medication.

Table 2: Pharmacokinetic Parameters of VTP-27999 in Preclinical Species [1]

| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |

| Rat | 37 | - |

| Dog | > Aliskiren | - |

| Monkey | 18 | - |

In Vivo Efficacy

The antihypertensive efficacy of VTP-27999 was evaluated in a double transgenic rat (dTGR) model, which expresses human renin and angiotensinogen and develops severe hypertension. Oral administration of VTP-27999 resulted in a significant and sustained reduction in mean arterial blood pressure.[1]

Clinical Development

VTP-27999 advanced into clinical development to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trial (NCT01217736)

A Phase I, multiple ascending dose study was conducted in healthy human volunteers. The study evaluated the safety and pharmacokinetic/pharmacodynamic profile of VTP-27999.

Table 3: Summary of Human Pharmacokinetic and Pharmacodynamic Parameters of VTP-27999

| Parameter | Value |

| Time to Cmax | 1 - 4 hours |

| Terminal Half-life | 24 - 30 hours |

| Dose Proportionality | Yes |

| PRA Inhibition | >90% at 15 minutes post-dose |

| Duration of PRA Inhibition | Significant inhibition maintained for 24 hours |

The results from this study demonstrated that VTP-27999 is rapidly absorbed and exhibits a pharmacokinetic and pharmacodynamic profile supportive of once-daily dosing. The compound was generally well-tolerated with no significant adverse events reported.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the key experiments for the discovery and development of VTP-27999.

Renin Inhibition Assay

Objective: To determine the in vitro potency of VTP-27999 in inhibiting human renin activity.

Principle: The assay measures the cleavage of a synthetic fluorogenic renin substrate. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate

-

Assay buffer (e.g., Tris-HCl with BSA)

-

VTP-27999 TFA and other test compounds

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of VTP-27999 in the assay buffer.

-

In a 96-well plate, add the renin enzyme to each well.

-

Add the diluted VTP-27999 or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic renin substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow: Renin Inhibition Assay

CYP3A4 Inhibition Assay

Objective: To assess the potential of VTP-27999 to inhibit the major drug-metabolizing enzyme, Cytochrome P450 3A4.

Principle: This assay measures the metabolism of a specific CYP3A4 substrate by human liver microsomes. A decrease in metabolite formation in the presence of VTP-27999 indicates inhibition.

Materials:

-

Human liver microsomes

-

CYP3A4 substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system

-

This compound

-

Positive control inhibitor (e.g., ketoconazole)

-

LC-MS/MS system

Procedure:

-

Prepare a serial dilution of VTP-27999 and the positive control.

-

In a microcentrifuge tube, combine human liver microsomes, the CYP3A4 substrate, and the test compound or vehicle.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition and determine the IC50 value.

In Vivo Efficacy Study in Double Transgenic Rats (dTGR)

Objective: To evaluate the antihypertensive effect of orally administered VTP-27999 in a relevant animal model of hypertension.

Animals:

-

Male or female double transgenic rats expressing human renin and human angiotensinogen.

Procedure:

-

Implant telemetry devices in the rats for continuous monitoring of blood pressure and heart rate.

-

Allow the animals to recover from surgery and acclimatize.

-

Record baseline blood pressure and heart rate for a defined period.

-

Administer VTP-27999 or vehicle orally at the desired dose.

-

Continuously monitor blood pressure and heart rate for at least 24 hours post-dosing.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

Conclusion

This compound is a potent and selective direct renin inhibitor that has demonstrated a promising preclinical and early clinical profile. Its high potency, excellent selectivity, good oral bioavailability, and significant antihypertensive efficacy in a relevant animal model, coupled with a favorable safety and pharmacokinetic profile in humans, underscore its potential as a therapeutic agent for hypertension and related disorders. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

VTP-27999 TFA: A Technical Guide to a Novel Renin Inhibitor for Cardiovascular and Renal Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 trifluoroacetate (TFA) is a potent and selective, orally bioavailable small molecule inhibitor of renin, the critical rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By directly targeting the apex of this key physiological pathway, VTP-27999 TFA presents a promising therapeutic strategy for the management of hypertension and the mitigation of end-organ damage, particularly in the context of chronic kidney disease (CKD) and diabetic nephropathy. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and potential therapeutic applications of this compound, intended to inform further research and development efforts.

Introduction: The Role of Renin in Pathophysiology

The Renin-Angiotensin-Aldosterone System is a crucial regulator of blood pressure, fluid, and electrolyte balance.[1] Renin, an aspartyl protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney, catalyzes the conversion of angiotensinogen to angiotensin I. This initial step is the rate-limiting reaction in the RAAS cascade. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to increased blood pressure.[1]

Chronic activation of the RAAS is a key contributor to the pathophysiology of hypertension and is implicated in the progression of cardiovascular and renal diseases.[1] While ACE inhibitors and angiotensin receptor blockers (ARBs) are established therapies that target downstream components of the RAAS, direct renin inhibition offers the potential for a more complete blockade of the system at its origin.[1]

This compound: A Profile of a Direct Renin Inhibitor

This compound is an alkyl amine-based, non-peptidic direct renin inhibitor.[2][3] Its chemical structure is designed for high-affinity binding to the active site of renin, thereby preventing the cleavage of angiotensinogen. The trifluoroacetate salt form of VTP-27999 generally offers enhanced water solubility and stability.[3]

Mechanism of Action

This compound directly binds to the active site of renin, competitively inhibiting its enzymatic activity.[4] This action prevents the formation of angiotensin I and, consequently, the downstream production of angiotensin II. The reduction in angiotensin II levels leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, collectively resulting in a lowering of blood pressure.[1]

Beyond its systemic effects on blood pressure, inhibition of the RAAS at its source may offer superior end-organ protection.[1] Local RAAS activation in tissues such as the heart and kidneys is implicated in pathological remodeling, fibrosis, and inflammation. By attenuating the production of angiotensin II in these tissues, this compound has the potential to directly mitigate these detrimental processes.[1]

Quantitative Preclinical Data

A summary of the key quantitative preclinical data for this compound is presented below.

In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes |

| IC50 (Renin Inhibition) | 0.47 nM | Human | [5][6][7][8] |

| Selectivity | >1000-fold | Human | Over other aspartyl proteases (β-secretase, Cathepsin D, Cathepsin E) and a panel of over 150 other receptors and enzymes.[9] |

Pharmacokinetics

| Species | Oral Bioavailability (%) |

| Rat | 37% |

| Monkey | 18% |

| Dog | >15% |

Data compiled from Jia L, et al. ACS Med Chem Lett. 2011.[1]

Potential Therapeutic Applications

The primary therapeutic applications for this compound lie in the management of diseases driven by RAAS overactivation.

Hypertension

As a direct renin inhibitor, this compound has a clear therapeutic rationale for the treatment of hypertension. Preclinical studies have demonstrated its efficacy in a relevant animal model. In a double transgenic rat (dTGR) model engineered to express human renin and angiotensinogen, a 10 mg/kg oral dose of VTP-27999 resulted in a significant and sustained reduction in mean arterial blood pressure.[1]

Chronic Kidney Disease and Diabetic Nephropathy

The RAAS plays a pivotal role in the progression of chronic kidney disease (CKD), including diabetic nephropathy.[10] Angiotensin II contributes to glomerular hypertension, proteinuria, and renal fibrosis. By inhibiting the production of angiotensin II, this compound has the potential to slow the progression of CKD and preserve renal function. The management of diabetic nephropathy focuses on glycemic and blood pressure control, as well as inhibition of the renin-angiotensin system.[10] Direct renin inhibition with this compound could offer a valuable therapeutic option in this patient population.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Renin Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of renin.

-

Principle: A fluorogenic substrate, which is a synthetic peptide mimicking the cleavage site of angiotensinogen, is used. In its intact form, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

-

Protocol Outline:

-

Recombinant human renin is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The fluorogenic peptide substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Fluorescence is measured over time using a microplate reader at appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.

-

IC50 values are determined by plotting the percentage of renin inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Double Transgenic Rat (dTGR) Model of Hypertension (In Vivo)

This animal model is specifically designed to have a humanized RAAS, making it highly relevant for testing human renin inhibitors.

-

Model: Rats are genetically engineered to express both human renin and human angiotensinogen. The interaction between human renin and human angiotensinogen leads to the overproduction of angiotensin II, resulting in severe hypertension.

-

Protocol Outline:

-

Male or female dTGRs are housed in a controlled environment with a standard diet and water ad libitum.

-

Baseline blood pressure is measured using telemetry or tail-cuff plethysmography.

-

This compound is formulated in a suitable vehicle and administered orally (p.o.) at a specified dose (e.g., 10 mg/kg).

-

Blood pressure is monitored continuously or at regular intervals post-dosing (e.g., at 2, 4, 8, and 24 hours).

-

The change in mean arterial pressure (MAP) from baseline is calculated and compared to a vehicle-treated control group.

-

Signaling Pathway Interactions: Beyond the RAAS

The effects of RAAS activation and inhibition extend to various intracellular signaling pathways. One such pathway of interest is the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is involved in cell proliferation, differentiation, and survival.

Angiotensin II has been shown to activate the ERK1/2 pathway through AT1 receptor-mediated mechanisms. This activation is implicated in the hypertrophic and pro-fibrotic effects of angiotensin II in cardiovascular and renal tissues. By blocking the production of angiotensin II, this compound is hypothesized to attenuate the downstream activation of the ERK1/2 pathway, thereby contributing to its end-organ protective effects. Further research is warranted to fully elucidate the direct and indirect effects of this compound on this and other signaling cascades.

Conclusion and Future Directions

This compound is a potent and selective direct renin inhibitor with a promising preclinical profile for the treatment of hypertension and related end-organ damage. Its oral bioavailability and efficacy in a relevant animal model of hypertension underscore its potential for clinical development.

Future research should focus on:

-

Conducting comprehensive human pharmacokinetic and pharmacodynamic studies.

-

Evaluating the long-term efficacy and safety of this compound in clinical trials for hypertension and chronic kidney disease.

-

Further elucidating the molecular mechanisms underlying its end-organ protective effects, including its impact on intracellular signaling pathways such as ERK1/2.

The development of direct renin inhibitors like this compound represents a significant advancement in the therapeutic armamentarium against cardiovascular and renal diseases, offering a targeted approach to a fundamental pathophysiological mechanism.

References

- 1. Kinetics of the reaction of renin with nine synthetic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ASCENION GmbH - Double-Transgenic Rats as a Tool to Study the Function of the Renin-Angiotensin System [ascenion.de]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. ahajournals.org [ahajournals.org]

- 7. 2015 Guidelines for Establishing Genetically Modified Rat Models for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Decision Support for Hypertension Management in Chronic Kidney Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Impact of sex and pathophysiology on optimal drug choice in hypertensive rats: quantitative insights for precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

VTP-27999 TFA: A Technical Whitepaper on its Interaction with the Renin-Angiotensin-Aldosterone System and its Distinct Effects on Prorenin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VTP-27999 is a potent, orally bioavailable, second-generation direct renin inhibitor that demonstrates significant potential for the treatment of hypertension and end-organ diseases.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of VTP-27999 trifluoroacetate (TFA), with a particular focus on its interaction with prorenin, the inactive precursor of renin. A key differentiator of VTP-27999 from the first-in-class direct renin inhibitor, aliskiren, is its inability to induce the unfolding of prorenin.[3][4] This paper summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction to VTP-27999 TFA

VTP-27999 is an alkyl amine-based, nonpeptidic direct renin inhibitor.[1] The trifluoroacetate salt form, this compound, is often utilized in research due to its enhanced water solubility and stability.[1] Structure-guided optimization has led to a compound with high potency and selectivity for renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[5] By directly inhibiting renin, VTP-27999 effectively blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and the subsequent release of aldosterone.[5]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of VTP-27999, with comparative data for aliskiren where available.

Table 1: In Vitro Potency and Pharmacokinetic Properties

| Parameter | VTP-27999 | Aliskiren | Reference(s) |

| IC50 (Renin Inhibition) | 0.3 nM / 0.47 nM | 0.6 nM | [4] |

| Oral Bioavailability | >15% (in 3 species), ~10-fold higher than aliskiren | 2.6% | [4][5] |

| Terminal Half-life (t1/2) | 24-30 hours | ~40 hours | [4] |

Table 2: Summary of Clinical Trial Data in Salt-Depleted Healthy Volunteers (10-Day, Once-Daily Dosing)

| Dose | Peak Plasma Concentration (Tmax) | Effect on Plasma Renin Activity (PRA) | Effect on Plasma Renin Concentration (PRC) | Effect on Angiotensin II & Aldosterone | Reference(s) |

| 75 mg | 1-4 hours | Suppressed during 24-hour interval | Dose-dependent increase | Decreased | [3] |

| 150 mg | 1-4 hours | Suppressed during 24-hour interval | Dose-dependent increase, greater than aliskiren | Decreased | [3][5] |

| 300 mg | 1-4 hours | Suppressed during 24-hour interval | Dose-dependent increase, up to 350-fold | Decreased initially; increased at later time points post-dosing | [3] |

| 600 mg | 1-4 hours | Suppressed during 24-hour interval | Dose-dependent increase, up to 350-fold | Decreased initially; increased at later time points post-dosing | [3] |

| 300 mg Aliskiren | N/A | Suppressed | Increased, but to a lesser extent than VTP-27999 | Decreased | [3] |

The Differentiating Effect of VTP-27999 on Prorenin

A seminal finding in the characterization of VTP-27999 is its distinct interaction with prorenin compared to aliskiren.

Prorenin Unfolding

Aliskiren is known to bind to prorenin, inducing a conformational change that "unfolds" the prosegment, thereby exposing the active site.[3][4] This "unfolded" prorenin is then recognized by antibodies used in renin-specific immunoassays, leading to an apparent increase in renin concentration that is partially attributable to prorenin.[3]

In stark contrast, in vitro analyses have demonstrated that VTP-27999 does not induce the unfolding of prorenin .[3][4] While both VTP-27999 and aliskiren bind to acid-activated (and thus, already unfolded) prorenin, VTP-27999 does not cause this conformational change in the native, inactive form of prorenin.[3]

Impact on Renin Immunoassays

Despite not unfolding prorenin, VTP-27999 treatment does lead to an increase in measured renin immunoreactivity by approximately 30%.[3] This is not due to the detection of prorenin, but rather an artifact of the assay itself. Antibody displacement studies have revealed that the binding of VTP-27999 to the active site of renin increases the affinity of the active-site-directed antibodies used in the immunoassay.[3] This effect can be competitively prevented by aliskiren.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of VTP-27999 within the RAAS and the experimental workflows used to elucidate its unique properties.

Detailed Experimental Protocols

While the full, detailed protocols are proprietary to the original research, this section outlines the key methodologies employed in the characterization of VTP-27999's effect on prorenin, based on published literature.

Human Clinical Study

-

Design: A study was conducted in salt-depleted healthy volunteers. Participants received once-daily oral doses of VTP-27999 (75, 150, 300, or 600 mg), aliskiren (300 mg), or placebo for 10 days.[3]

-

Sample Collection: Blood samples were collected at various time points to measure plasma concentrations of VTP-27999, renin, prorenin, angiotensin II, and aldosterone.

-

Assays:

-

Plasma Renin Activity (PRA): Determined by measuring the generation of angiotensin I from endogenous angiotensinogen.

-

Plasma Renin Concentration (PRC): Measured using a renin-specific immunoradiometric assay (IRMA).

-

Prorenin Concentration: Measured using an ELISA that specifically detects the prosegment of intact, closed prorenin.

-

In Vitro Renin and Prorenin Assays

-

Renin Inhibition Assay: The potency of VTP-27999 was determined by measuring its ability to inhibit the enzymatic activity of purified recombinant human renin in a buffer system. The IC50 value was calculated from the dose-response curve.

-

Prorenin Unfolding Analysis:

-

Recombinant human prorenin was incubated with varying concentrations of VTP-27999 or aliskiren under physiological conditions (neutral pH, 37°C).

-

At various time points, aliquots were taken and assayed for renin immunoreactivity using a renin-specific IRMA.

-

An increase in immunoreactivity over time in the presence of the inhibitor (as seen with aliskiren) would indicate prorenin unfolding. The absence of such an increase with VTP-27999 demonstrated its inability to unfold prorenin.[3]

-

Antibody Displacement and Immunoassay Interference Studies

-

Methodology:

-

Purified recombinant human renin was incubated with a fixed concentration of VTP-27999.

-

Increasing concentrations of aliskiren were then added to the solution.

-

Renin immunoreactivity was measured at each concentration of aliskiren.

-

-

Outcome: The ability of aliskiren to competitively reduce the VTP-27999-induced increase in renin immunoreactivity confirmed that both inhibitors bind to the same active site and that VTP-27999's effect on the assay is due to an altered antibody affinity.[3]

Conclusion

This compound is a highly potent direct renin inhibitor with a favorable pharmacokinetic profile. Its mechanism of action is distinguished from aliskiren by its lack of effect on prorenin conformation. VTP-27999 does not induce the unfolding of prorenin, a key finding that has implications for the interpretation of renin immunoassays in treated patients and may have clinical relevance. The increased renin immunoreactivity observed with VTP-27999 is an assay-specific phenomenon related to altered antibody affinity. These unique characteristics make VTP-27999 a valuable tool for further research into the RAAS and a promising candidate for the management of hypertension and related cardiovascular and renal diseases.

References

VTP-27999 TFA: An In-depth Technical Profile on Protease Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of VTP-27999 trifluoroacetate (TFA), a potent and orally bioavailable direct renin inhibitor. The document details its inhibitory activity against renin and its cross-reactivity with other key proteases, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.

Core Selectivity Data

VTP-27999 has demonstrated high selectivity for renin, a key aspartyl protease in the renin-angiotensin-aldosterone system (RAAS). An extensive screening of VTP-27999 against a panel of over 150 receptors, ion channels, and enzymes revealed a greater than 1000-fold selectivity for renin.[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Quantitative Selectivity Against Aspartyl Proteases

To further characterize its selectivity within the aspartyl protease family, VTP-27999 was tested against β-secretase (BACE1), Cathepsin D, and Cathepsin E. At a concentration of 10 μM, VTP-27999 exhibited minimal inhibition of these related proteases, underscoring its specific affinity for renin.[1]

| Protease | Family | % Inhibition at 10 μM VTP-27999 |

| Renin | Aspartyl Protease | Potent Inhibition (IC50 in low nM range) |

| β-secretase (BACE1) | Aspartyl Protease | <10% |

| Cathepsin D | Aspartyl Protease | <10% |

| Cathepsin E | Aspartyl Protease | <10% |

Experimental Protocols

The selectivity of VTP-27999 was determined using a combination of in vitro enzymatic assays. The following protocols are representative of the methodologies employed to assess the inhibitory activity against renin and other proteases.

Renin Inhibition Assay (Fluorogenic Substrate)

This assay quantifies the ability of VTP-27999 to inhibit the enzymatic activity of recombinant human renin.

Materials:

-

Recombinant Human Renin

-

Fluorogenic Renin Substrate (e.g., (Dabcyl-KTSAVLQSGFRKME-Edans))

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA)

-

VTP-27999 TFA (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

A solution of recombinant human renin is prepared in the assay buffer.

-

VTP-27999 is serially diluted in DMSO and then further diluted in assay buffer to achieve the desired final concentrations.

-

The renin solution is pre-incubated with the various concentrations of VTP-27999 or vehicle (DMSO) in the wells of a 96-well plate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic renin substrate to each well.

-

The fluorescence intensity is monitored kinetically over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., excitation at 340 nm and emission at 490 nm for EDANS).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

-

The percent inhibition at each VTP-27999 concentration is determined relative to the vehicle control.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Off-Target Protease Selectivity Assay (General Protocol)

A similar fluorogenic assay format is used to assess the activity of VTP-27999 against other proteases.

Materials:

-

Target Protease (e.g., BACE1, Cathepsin D, Cathepsin E)

-

Specific Fluorogenic Substrate for the target protease

-

Appropriate Assay Buffer for the target protease

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

The target protease is prepared in its specific assay buffer.

-

VTP-27999 is prepared at the desired screening concentration (e.g., 10 μM) in the assay buffer.

-

The target protease is pre-incubated with VTP-27999 or vehicle control.

-

The reaction is initiated by the addition of the specific fluorogenic substrate.

-

Fluorescence is measured over time, and the reaction rates are determined.

-

The percent inhibition by VTP-27999 is calculated by comparing the reaction rate in the presence of the inhibitor to that of the vehicle control.

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The diagram below illustrates the central role of renin in the RAAS cascade and the point of inhibition by VTP-27999.

Caption: VTP-27999 inhibits renin, the rate-limiting step of the RAAS pathway.

Experimental Workflow for Protease Selectivity Screening

The following diagram outlines the general workflow for assessing the selectivity of an inhibitor against a panel of proteases.

Caption: Workflow for determining the protease selectivity profile of VTP-27999.

References

Methodological & Application

Application Notes and Protocols for VTP-27999 TFA In Vitro Renin Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective alkyl amine inhibitor of renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The RAAS cascade plays a critical role in the regulation of blood pressure and cardiovascular function.[2][3] Dysregulation of this system is implicated in the pathophysiology of hypertension and end-organ damage.[2] VTP-27999 has demonstrated high potency and selectivity for renin, making it a compound of interest for therapeutic development.[4][5] This document provides a detailed protocol for the in vitro assessment of the inhibitory activity of VTP-27999 TFA against human renin.

Mechanism of Action

Renin, an aspartyl protease, cleaves angiotensinogen to produce angiotensin I (Ang I).[2] Ang I is subsequently converted to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE).[2] VTP-27999 directly inhibits the enzymatic activity of renin, thereby blocking the initial step of the RAAS cascade and reducing the production of Ang I and subsequently Ang II.[2][3] This mode of action differs from other RAAS inhibitors like ACE inhibitors or angiotensin II receptor blockers.[2]

Quantitative Data Summary

A summary of the in vitro inhibitory activity of VTP-27999 against human renin is presented in the table below.

| Compound | Target | Assay Condition | IC50 (nM) |

| This compound | Recombinant Human Renin | 0.3 nM enzyme concentration | 0.47 |

Data sourced from Selleck Chemicals and MedKoo Biosciences.[4][6]

Experimental Protocols

In Vitro Renin Inhibition Assay using a Fluorogenic Substrate

This protocol is based on a widely used method for screening renin inhibitors, which employs a synthetic peptide substrate coupled to a fluorophore and a quencher.[7][8][9] When the substrate is cleaved by renin, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.

Materials and Reagents:

-

This compound

-

Recombinant Human Renin

-

Fluorogenic Renin Substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence plate reader with excitation at 335-345 nm and emission at 485-510 nm[7][8]

-

Incubator at 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.[6] Subsequent serial dilutions should be prepared in assay buffer to achieve the desired final concentrations.

-

Dilute the recombinant human renin in cold assay buffer to the desired working concentration (e.g., 2X the final concentration).

-

Dilute the fluorogenic renin substrate in assay buffer to the desired working concentration (e.g., 2X the final concentration).

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Blank wells: 20 µl of substrate, 160 µl of assay buffer, and 10 µl of the solvent used for the inhibitor.[7]

-

100% Activity Control wells: 150 µl of assay buffer, 10 µl of the solvent, and 20 µl of substrate.[7]

-

Inhibitor wells: 150 µl of assay buffer, 10 µl of this compound at various concentrations, and 20 µl of substrate.[7][8]

-

-

It is recommended to perform all measurements in triplicate.[8]

-

-

Initiation of Reaction:

-

Incubation:

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

-

Calculate the percentage of renin inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor well / Fluorescence of 100% Activity Control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Visualizations

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro renin inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. medkoo.com [medkoo.com]

- 5. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

Application Notes and Protocols for VTP-27999 TFA Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective alkyl amine renin inhibitor investigated for its potential in treating hypertension and related end-organ diseases.[1][2][3] As a key component of the renin-angiotensin-aldosterone system (RAAS), renin plays a crucial role in blood pressure regulation.[4][5] VTP-27999 effectively blocks this system's cascade at its rate-limiting step. This document provides a detailed protocol for the preparation of a VTP-27999 trifluoroacetate (TFA) stock solution in dimethyl sulfoxide (DMSO), ensuring solution integrity and suitability for various in vitro and in vivo research applications.

Introduction to VTP-27999 TFA

VTP-27999 is a direct renin inhibitor with a high degree of selectivity.[4][6] The trifluoroacetate (TFA) salt form of VTP-27999 typically offers enhanced water solubility and stability compared to its free base form.[2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. DMSO is a common solvent for such compounds due to its broad solubilizing capacity. However, proper handling and storage are essential to maintain the compound's activity and prevent degradation.

Mechanism of Action: Renin Inhibition

VTP-27999 functions as a direct inhibitor of renin, an aspartyl protease that catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAAS pathway. By blocking this step, VTP-27999 effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby contributing to a decrease in blood pressure.

Caption: this compound signaling pathway.

Materials and Equipment

Reagents

-

This compound (trifluoroacetate salt) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

Equipment

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₂₈H₄₂ClF₃N₄O₇ | [1] |

| Molecular Weight | 639.10 g/mol | [1] |

| CAS Number | 1013937-63-7 | [1] |

| Appearance | Colorless to light yellow oil or crystalline solid | [1][6] |

| Purity | ≥98% | [6] |

| Solubility in DMSO | Up to 100 mg/mL (156.47 mM) | [7] |

| IC₅₀ (human renin) | 0.47 nM | [6][7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

Pre-Preparation

-

Allow the this compound vial to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation of moisture, which can affect compound stability.

-

Ensure all equipment is clean, dry, and calibrated.

-

Perform all steps in a well-ventilated area or a chemical fume hood.

Calculation of Required Mass

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 639.10 g/mol / 1000 = 6.391 mg

Step-by-Step Procedure

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile amber vial.

-

Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

-

Dissolution:

-

Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If precipitation or cloudiness occurs, gentle warming (not exceeding 40°C) and/or sonication for 5-10 minutes can be used to aid dissolution.[1]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials or polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

-

Storage Conditions:

Caption: Experimental workflow for this compound stock solution preparation.

Safety and Handling Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

-

DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.

-

Handle the this compound powder in a manner that minimizes dust generation.

-

Dispose of all waste materials according to institutional and local regulations.

Quality Control

-

Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If observed, the solution may need to be gently warmed and vortexed again. If precipitation persists, the solution may be supersaturated or degraded and should be discarded.

-

Fresh Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.[1]

-